molecular formula C12H10FN3O B11873548 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11873548
M. Wt: 231.23 g/mol
InChI Key: LLVGLTABOCDVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may require a catalyst such as sodium ethoxide or sodium methoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Comparison

5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to its specific fluorophenyl substitution, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

5-(2-fluorophenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H10FN3O/c13-9-4-2-1-3-7(9)8-5-14-11-10(8)12(17)16-6-15-11/h1-4,6,8H,5H2,(H2,14,15,16,17)

InChI Key

LLVGLTABOCDVDB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)N=CNC2=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.